molecular formula C19H17NO B14286703 1-(4-Methylquinolin-2-yl)-3-phenylpropan-1-one CAS No. 138715-87-4

1-(4-Methylquinolin-2-yl)-3-phenylpropan-1-one

Cat. No.: B14286703
CAS No.: 138715-87-4
M. Wt: 275.3 g/mol
InChI Key: DZJADECIBLZODU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylquinolin-2-yl)-3-phenylpropan-1-one can be achieved through various methods, including classical and modern synthetic approaches. One common method involves the Friedländer synthesis, which typically uses aniline derivatives and carbonyl compounds as starting materials . The reaction conditions often involve acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.

Another approach is the Skraup synthesis, which employs glycerol, aniline, and an oxidizing agent such as nitrobenzene or sulfuric acid . This method is known for its robustness and ability to produce quinoline derivatives in good yields.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as the use of microwave irradiation, ultrasound, or photochemical reactions, to enhance reaction efficiency and yield . Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are increasingly being adopted to minimize environmental impact .

Properties

CAS No.

138715-87-4

Molecular Formula

C19H17NO

Molecular Weight

275.3 g/mol

IUPAC Name

1-(4-methylquinolin-2-yl)-3-phenylpropan-1-one

InChI

InChI=1S/C19H17NO/c1-14-13-18(20-17-10-6-5-9-16(14)17)19(21)12-11-15-7-3-2-4-8-15/h2-10,13H,11-12H2,1H3

InChI Key

DZJADECIBLZODU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)C(=O)CCC3=CC=CC=C3

Origin of Product

United States

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